molecular formula C20H18BrN3O3 B11195944 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

Cat. No.: B11195944
M. Wt: 428.3 g/mol
InChI Key: GAACDMHYFVZQAO-UHFFFAOYSA-N
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Description

2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide is a complex organic compound that features both an indole and a bromophenyl group

Preparation Methods

The synthesis of 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide typically involves the reaction between tryptamine and a brominated acetylamino phenyl derivative. The reaction conditions often include the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors in the body, influencing biological pathways such as serotonin signaling . The bromophenyl group may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-[2-(acetylamino)-5-bromophenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide is unique due to the presence of both the bromophenyl and indole groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

2-(2-acetamido-5-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

InChI

InChI=1S/C20H18BrN3O3/c1-12(25)24-18-7-6-14(21)10-16(18)19(26)20(27)22-9-8-13-11-23-17-5-3-2-4-15(13)17/h2-7,10-11,23H,8-9H2,1H3,(H,22,27)(H,24,25)

InChI Key

GAACDMHYFVZQAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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